molecular formula C24H35N5O5 B1683401 Ximelagatran CAS No. 192939-46-1

Ximelagatran

カタログ番号: B1683401
CAS番号: 192939-46-1
分子量: 473.6 g/mol
InChIキー: ZXIBCJHYVWYIKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ximelagatran, known by its trade names Exanta or Exarta, is an anticoagulant that was developed as a potential replacement for warfarin. It is a direct thrombin inhibitor and was the first member of this class that could be taken orally. This compound was designed to overcome the dietary restrictions, drug interactions, and monitoring issues associated with warfarin therapy. it was withdrawn from the market due to reports of hepatotoxicity (liver damage) during clinical trials .

準備方法

Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .

化学反応の分析

Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Stroke Prevention in Atrial Fibrillation

Ximelagatran has been studied extensively for stroke prevention in patients with atrial fibrillation. A significant trial compared this compound to warfarin, demonstrating that this compound was effective in preventing stroke and systemic embolism. The study reported a compliance rate of 90% among patients taking this compound, with a mean INR value indicating effective anticoagulation .

Case Study:

In a large randomized trial involving over 2,500 patients, this compound was shown to have comparable efficacy to warfarin in preventing strokes, while also being associated with fewer complications related to monitoring and dose adjustments .

Treatment of Venous Thromboembolism

This compound has been evaluated as a treatment for venous thromboembolism (VTE), including deep vein thrombosis (DVT). In the THRIVE trial, this compound was found to be as effective as standard enoxaparin/warfarin therapy for treating acute DVT, with a significant reduction in the need for coagulation monitoring .

Clinical Findings:

  • Efficacy : The trial demonstrated similar rates of recurrent VTE between this compound and traditional treatments.
  • Safety : While this compound was well-tolerated, some patients experienced elevated liver enzymes, necessitating regular monitoring during long-term use .

Postoperative Thromboprophylaxis

This compound has been investigated for its role in preventing venous thromboembolism following major orthopedic surgeries like hip and knee replacements. Research indicates that it effectively reduces the incidence of postoperative DVT without the need for frequent INR checks, making it a practical alternative to traditional anticoagulants .

Study Overview:

In a multicenter study involving patients undergoing elective hip or knee surgery, this compound significantly decreased the incidence of DVT compared to placebo, reinforcing its potential as a postoperative thromboprophylactic agent.

Long-Term Safety and Efficacy

Long-term studies have assessed the safety profile of this compound, particularly regarding liver function. The compound was associated with elevated alanine aminotransferase (ALT) levels in about 8% of patients during extended treatment periods. This finding underscores the importance of monitoring liver enzymes in patients receiving this compound .

Comparison with Other Anticoagulants

This compound's profile has been compared with other novel oral anticoagulants (NOACs), such as dabigatran and rivaroxaban. Although it offers certain advantages like fixed dosing and no need for routine monitoring, concerns regarding liver enzyme elevations have limited its use compared to newer agents that have emerged since its initial development .

Data Summary Table

Application AreaEfficacySafety ProfileKey Findings
Stroke PreventionComparable to warfarinElevated liver enzymes notedHigh patient compliance
Treatment of Venous ThromboembolismEffective as enoxaparin/warfarinMonitoring required for liverSimilar recurrence rates
Postoperative ThromboprophylaxisSignificant reduction in DVTRegular liver function tests recommendedEffective without frequent INR checks

作用機序

Ximelagatran is compared with other direct thrombin inhibitors and anticoagulants:

Uniqueness of this compound:

類似化合物との比較

    Melagatran: The active metabolite of ximelagatran.

    Dabigatran: Another oral direct thrombin inhibitor.

    Rivaroxaban and Apixaban: Oral factor Xa inhibitors

生物活性

Ximelagatran is a novel oral direct thrombin inhibitor that was developed as an alternative to traditional anticoagulants like warfarin. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound is rapidly converted in the body to its active form, melagatran, which directly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By inhibiting both free and clot-bound thrombin, melagatran offers a potential pharmacodynamic advantage over other anticoagulants like heparin, which primarily inhibit only free thrombin .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : this compound is rapidly absorbed after oral administration.
  • Metabolism : It is converted to melagatran, which has a half-life of approximately 2.4 to 4.6 hours, necessitating twice-daily dosing .
  • Elimination : The drug is primarily eliminated via the kidneys, raising concerns about its use in patients with renal impairment .

Clinical Efficacy

This compound has been evaluated in multiple Phase III clinical trials for various indications:

  • Venous Thromboembolism (VTE) Prophylaxis : this compound has shown efficacy in preventing VTE following orthopedic surgeries such as total knee replacement. In these studies, it demonstrated comparable effectiveness to low-molecular-weight heparins and warfarin .
  • Stroke Prevention in Atrial Fibrillation : The SPORTIF III study indicated that this compound was at least as effective as warfarin for stroke prevention in patients with nonvalvular atrial fibrillation .
  • Long-term Treatment of VTE : Long-term studies indicated that this compound could effectively prevent recurrent VTE events following initial treatment .

Safety Profile

Despite its efficacy, this compound's safety profile raised significant concerns:

  • Hepatic Effects : Clinical trials reported asymptomatic elevations in liver enzymes (ALT) in approximately 7.9% of patients treated with this compound for extended periods. Elevated liver enzymes were more frequent in long-term use scenarios compared to short-term administration .
  • Adverse Events : In the THRIVE study comparing this compound with enoxaparin/warfarin, adverse events led to higher discontinuation rates among this compound users due to liver enzyme elevations .

Table 1: Summary of Key Clinical Trials Involving this compound

Study NameIndicationComparatorEfficacy ResultsSafety Concerns
SPORTIF IIIStroke PreventionWarfarinAt least as effective as warfarinLiver enzyme elevations noted
THRIVEVTE TreatmentEnoxaparin/WarfarinComparable efficacy; higher discontinuation due to adverse eventsIncreased liver enzymes
METHROVTE Prophylaxis after SurgeryDalteparinNon-inferior efficacyHepatic enzyme monitoring required

特性

IUPAC Name

ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBCJHYVWYIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ximelagatran
Reactant of Route 2
Reactant of Route 2
Ximelagatran
Reactant of Route 3
Ximelagatran
Reactant of Route 4
Ximelagatran
Reactant of Route 5
Reactant of Route 5
Ximelagatran
Reactant of Route 6
Reactant of Route 6
Ximelagatran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。